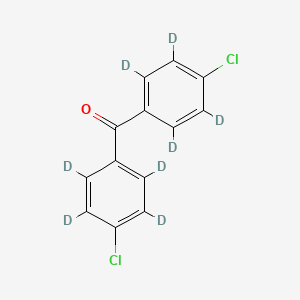
4,4'-Dichlorobenzophenone-D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dichlorobenzophenone-D8 is an isotopically labeled compound used primarily in chemical research and experimentation. It is a deuterated form of 4,4’-Dichlorobenzophenone, where the hydrogen atoms are replaced with deuterium. This compound is often utilized as an internal standard in mass spectrometry for quantitative and qualitative analysis due to its stable isotopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichlorobenzophenone-D8 typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is conducted in a petroleum ether solvent . The deuterated version, 4,4’-Dichlorobenzophenone-D8, is prepared by incorporating deuterium into the starting materials, which involves multiple steps of chemical reactions under controlled conditions .
Industrial Production Methods
Industrial production of 4,4’-Dichlorobenzophenone-D8 follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The use of specialized equipment and techniques for handling deuterium is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichlorobenzophenone-D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives .
Scientific Research Applications
4,4’-Dichlorobenzophenone-D8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to determine impurities and monitor reaction progress.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and interactions.
Medicine: Utilized in pharmaceutical research to study drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 4,4’-Dichlorobenzophenone-D8 involves its role as an internal standard in analytical techniques. Its stable isotopic nature allows it to be distinguished from non-deuterated compounds, providing accurate quantification and analysis. The molecular targets and pathways involved are primarily related to its use in mass spectrometry and other analytical methods .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: The non-deuterated form, used similarly in research but without the isotopic labeling.
4,4’-Difluorobenzophenone: Another halogenated benzophenone with different chemical properties and applications.
4,4’-Dimethylbenzophenone: A methylated derivative with distinct reactivity and uses.
Uniqueness
4,4’-Dichlorobenzophenone-D8 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in precise analytical applications where differentiation between isotopes is crucial .
Properties
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISUZLXOYGIFP-PGRXLJNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
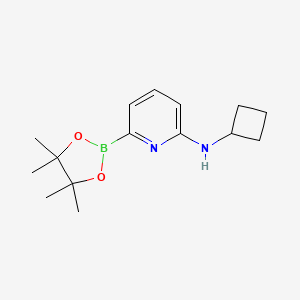
![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)

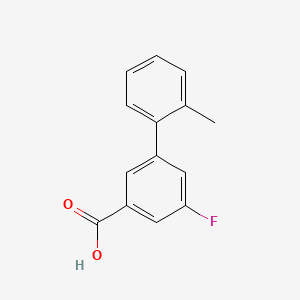
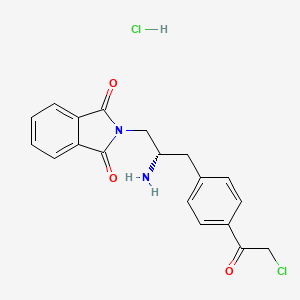

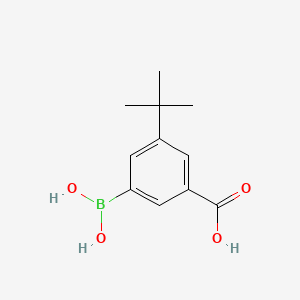
![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)
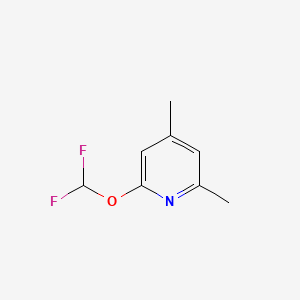
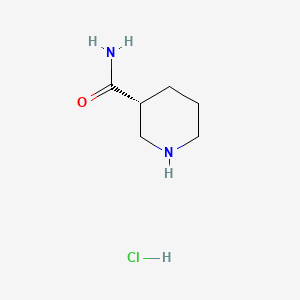

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/new.no-structure.jpg)
